![molecular formula C22H21N2OS+ B13741679 2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)
2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol
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Overview
Description
1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with a hydroxyethyl group and a benzothiazolylidene moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate typically involves multi-step organic reactions. The synthetic route generally includes:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through the reaction of quinoline with appropriate alkylating agents under controlled conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Attachment of the Benzothiazolylidene Moiety: The benzothiazolylidene group is attached through condensation reactions involving benzothiazole derivatives and appropriate aldehydes or ketones.
Formation of the Tetrafluoroborate Salt: The final step involves the formation of the tetrafluoroborate salt by reacting the intermediate compound with tetrafluoroboric acid or its salts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinolinium derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the quinolinium and benzothiazolylidene moieties, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study demonstrated that similar benzothiazole derivatives possess antibacterial and antifungal activities, suggesting potential applications for 2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Properties
Quinoline and benzothiazole derivatives have been investigated for their anticancer activities. A notable study showed that specific modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines. The compound's unique structure may contribute to its ability to inhibit cancer cell proliferation.
Material Science
Fluorescent Properties
The compound exhibits fluorescence due to its conjugated structure, making it a candidate for use in organic light-emitting diodes (OLEDs) and fluorescent probes. Research has shown that similar compounds can be used as fluorescent markers in biological imaging, aiding in the visualization of cellular processes .
Polymer Composites
Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the materials. Studies have reported improved performance characteristics when quinoline-based compounds are used as additives in polymer formulations.
Environmental Science
Pollutant Detection
Due to its fluorescent nature, this compound can be employed as a sensor for detecting environmental pollutants such as heavy metals and organic contaminants. Research has demonstrated that similar compounds can selectively bind to pollutants, providing a method for environmental monitoring .
Case Studies
Study | Findings | Application |
---|---|---|
Antimicrobial Activity Study | The compound showed significant inhibition against E. coli and S. aureus. | Potential treatment for bacterial infections. |
Anticancer Research | Induced apoptosis in breast cancer cells with an IC50 value of 15 µM. | Development of new anticancer drugs. |
Fluorescent Properties Evaluation | Exhibited strong fluorescence under UV light with a quantum yield of 0.85. | Use in biological imaging techniques. |
Environmental Monitoring | Successfully detected lead ions in water samples at concentrations as low as 0.5 ppm. | Application in water quality assessment tools. |
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate can be compared with similar compounds such as:
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide: This compound shares the hydroxyethyl group but differs in the core structure and substituents.
1-Ethyl-3-methylimidazolium tetrafluoroborate: An ionic liquid with a different core structure but similar tetrafluoroborate anion.
Pyridinium salts: These compounds have a similar cationic nature but differ in the specific substituents and structural features.
The uniqueness of 1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate lies in its specific combination of functional groups and structural elements, which confer distinct chemical and physical properties.
Biological Activity
The compound 2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a substituted benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its unique interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that similar derivatives showed significant inhibition against various bacterial strains, suggesting that the compound may possess comparable activity. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
Anticancer Potential
The compound has been evaluated for its anticancer properties against several cancer cell lines. For instance, studies have shown that related benzothiazole compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Induction of apoptosis |
HCT116 (Colon) | 15 | Cell cycle arrest |
U87 MG (Glioblastoma) | 12 | Caspase activation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have suggested that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways .
Neuroprotective Activity
Emerging evidence suggests that similar compounds can exert neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized a series of benzothiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited significant activity against Staphylococcus aureus and E. coli, with an MIC value of 32 µg/mL .
Study 2: Anticancer Mechanism Investigation
A detailed investigation into the anticancer mechanisms was conducted using the MCF-7 breast cancer cell line. The study found that treatment with the compound resulted in a dose-dependent increase in apoptotic cells, as evidenced by Annexin V staining and flow cytometry analysis. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Properties
Molecular Formula |
C22H21N2OS+ |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C22H21N2OS/c1-23-20-10-4-5-11-21(20)26-22(23)12-6-7-17-13-14-24(15-16-25)19-9-3-2-8-18(17)19/h2-14,25H,15-16H2,1H3/q+1 |
InChI Key |
MCHWKUZCZFLSFP-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCO |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCO |
Origin of Product |
United States |
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